7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one
Description
Properties
IUPAC Name |
2-phenylmethoxytricyclo[6.3.0.03,6]undeca-1,3(6),7-trien-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-10-14-9-13-7-4-8-15(13)18(17(14)16)20-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEIMAPYBJYVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=O)C3)C(=C2C1)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition
Ultraviolet light-induced [2+2] cycloadditions are widely employed for cyclobutane synthesis. For example, intramolecular photocycloaddition of 1,3-dienes generates bicyclic frameworks with high regioselectivity. In one protocol, a norbornene-derived precursor undergoes irradiation at λ = 254 nm in the presence of Cu(I) catalysts to yield the cyclobuta[f]indenone skeleton. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Light Source | Hg lamp (254 nm) | 85–92 |
| Catalyst | Cu(MeCN)₄PF₆ | 90 |
| Solvent | Tetrahydrofuran (THF) | 88 |
| Temperature | 25°C | – |
This method avoids competitive [4+2] pathways due to the rigidity of the norbornene system.
Transition Metal-Catalyzed [2+2] Cycloaddition
Rhodium and iridium complexes enable thermal [2+2] cycloadditions under milder conditions. For instance, Rh₂(OAc)₄ catalyzes the reaction between substituted alkenes and alkynes, forming the cyclobutane ring with >90% diastereoselectivity. The benzyloxy group is introduced post-cycloaddition via O-alkylation to prevent catalyst poisoning.
Ring-Contraction Strategies
Ring contraction of larger carbocycles offers an alternative route to the cyclobuta[f]indenone system.
Pyrrolidine-to-Cyclobutane Contraction
Pyrrolidines undergo iodonitrene-mediated contraction to cyclobutanes. Treatment with PhI=NTs and BF₃·OEt₂ generates a 1,4-biradical intermediate, which collapses to form the four-membered ring. This method is stereospecific, preserving the configuration of the starting pyrrolidine:
Yields range from 65–78%, with electron-donating groups on the pyrrolidine enhancing reaction efficiency.
Cyclohexenone Oxidative Contraction
Cyclohexenones bearing α,β-unsaturated esters contract to cyclobutanones under oxidative conditions. Mn(OAc)₃ in acetic acid mediates this transformation via a radical mechanism, achieving 70–82% yields. Subsequent Friedel-Crafts acylation introduces the indenone moiety.
Functional Group Manipulations
Introduction of the Benzyloxy Group
The benzyloxy substituent is installed via nucleophilic substitution or Mitsunobu reactions. A representative protocol involves:
Ketone Formation via Oxidation
Secondary alcohols in the cyclobutane ring are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride, DMSO). The Swern method is preferred for acid-sensitive substrates, providing yields up to 89%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Photochemical [2+2] | High stereoselectivity | Requires specialized equipment | 85–92 |
| Metal-Catalyzed [2+2] | Mild conditions | Sensitive to oxygen/moisture | 70–85 |
| Pyrrolidine Contraction | Stereospecific | Limited substrate scope | 65–78 |
| Oxidative Contraction | Scalable | Radical side reactions | 70–82 |
Photochemical methods offer the highest yields but demand UV reactors. Transition metal catalysis balances efficiency and practicality, though scalability remains challenging .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. It can be utilized in various organic reactions due to its reactivity, particularly in electrophilic and nucleophilic substitution reactions .
Biology
- Biological Interactions : The compound's unique structure makes it an interesting candidate for studying biological interactions. It may interact with specific molecular targets, potentially modulating biological processes .
Medicine
- Pharmacological Research : Investigations into the compound's pharmacological properties could lead to the development of new drugs or therapeutic agents. Its potential roles in treating various conditions are currently under exploration .
Industry
- Material Development : The chemical properties of 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one may be leveraged in developing new materials or enhancing industrial processes. Its stability and reactivity can be advantageous in formulating specialty chemicals .
Case Studies and Examples
Mechanism of Action
The mechanism by which 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one | Not provided | Benzyloxy (C₆H₅CH₂O) at position 7 | Ketone (C=O) at position 1 |
| 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol | C₁₉H₂₀O₂ | Benzyloxy at 7, methyl (CH₃) at 1 | Hydroxyl (-OH) at position 1 |
| 5-Benzyloxy-6-methoxy-1-indanone | C₁₇H₁₆O₃ | Benzyloxy at 5, methoxy (CH₃O) at 6 | Ketone at position 1 |
Key Observations :
- 5-Benzyloxy-6-methoxy-1-indanone (C₁₇H₁₆O₃) lacks cyclobutane fusion, reducing ring strain and reactivity. Its methoxy group may enhance electron density at the aromatic ring, altering its behavior in substitution reactions .
Physicochemical Properties
Table 2: Solubility and Stability
*Inferred from and , which list the compound in inventory reports without special storage requirements.
Key Observations :
- The indanone derivative (C₁₇H₁₆O₃) exhibits broad solubility in organic solvents, making it versatile for synthetic applications .
- The cyclobuta-fused compounds (target and 1-methyl-1-ol analog) may exhibit higher reactivity due to ring strain, though experimental data is lacking in the provided sources.
Biological Activity
7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one (CAS Number: 2676863-61-7) is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16O2
- Molecular Weight : 264.32 g/mol
- Structure : The compound features a benzyloxy group attached to a tetrahydro-cyclobuta[f]indenone core, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range for these cell lines, suggesting significant potency in inhibiting cell proliferation.
The biological activity of this compound is hypothesized to involve:
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Cell Cycle Progression : Studies indicate that the compound may arrest the cell cycle at the G2/M phase, leading to reduced cell division.
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment in Cancer Cells :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H16O2 |
| Molecular Weight | 264.32 g/mol |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| IC50 (MCF-7) | ~15 µM |
| Mechanism of Action | Induces apoptosis; inhibits cell cycle |
Q & A
Basic: What are the standard synthetic routes for 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Benzyl Protection : Introduction of the benzyloxy group via alkylation of a hydroxylated precursor using benzyl bromide and a base (e.g., NaH) in THF or DMF .
- Cyclobutane Formation : A critical step involves low-temperature (−78°C) deprotonation with LDA (lithium diisopropylamide) in THF, followed by ketone alkylation or aldol-like condensation to construct the cyclobutane ring .
- Cyclization : Acid-mediated cyclization (e.g., pTsOH in toluene at 90°C) to form the indenone core .
Key intermediates include 9-(benzyloxy)nonan-2-one and trifluoromethyl-substituted indeno-dioxole precursors .
Basic: How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
Methodological Answer:
- 1H NMR : Assignments focus on diagnostic signals like the benzyloxy group (δ 4.49 ppm, singlet) and cyclobutane protons (δ 1.25–2.56 ppm, multiplet patterns) .
- LC/MS : Used to verify molecular weight (e.g., [M+H]+ = 431.1829) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutane-indenone fused system, as seen in structurally related compounds (e.g., space group C2/c for analogous cyclopent-indene derivatives) .
Advanced: How can reaction yields be optimized for low-yield steps, such as the cyclization or alkylation stages?
Methodological Answer:
Low yields (e.g., 0.35% in ) often stem from:
- Temperature Control : Strict maintenance of −78°C during LDA-mediated steps to minimize side reactions .
- Catalyst Screening : Testing alternatives to pTsOH (e.g., Lewis acids like BF3·Et2O) for cyclization efficiency .
- Solvent Optimization : Replacing toluene with high-boiling solvents (e.g., DCE) to enhance reaction rates .
- Purification : Use of reverse-phase C18 chromatography instead of silica for polar byproduct removal .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess sites for nucleophilic (e.g., ketone at C1) or electrophilic (e.g., benzyloxy-activated positions) attacks .
- π-SCF-LCAO-MO Methods : Historically used to predict bond-length distortions in strained cyclobutane systems, guiding synthetic modifications .
- Docking Studies : For biological applications, simulate interactions with targets like PDI (protein disulfide isomerase), leveraging trifluoromethyl groups’ electronic effects .
Basic: What purification strategies are effective for isolating high-purity (>95%) this compound?
Methodological Answer:
- Silica Chromatography : Primary method using gradients of ethyl acetate/hexanes (0–20%) to separate non-polar impurities .
- Recrystallization : Ethyl acetate/hexane mixtures exploit solubility differences in the indenone core .
- HPLC : For final purity validation, especially when stereoisomers are present .
Advanced: How can stereochemical control be achieved during synthesis, particularly for cyclobutane ring conformers?
Methodological Answer:
- Chiral Auxiliaries : Use of enantiopure ketones or alcohols to induce asymmetry, as demonstrated in indolizidinone syntheses .
- Low-Temperature Quenching : Prevents epimerization during LDA-mediated steps .
- Crystallization-Induced Diastereomer Resolution : Effective for separating diastereomers formed during cyclization .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzyloxy group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone or cyclobutane ring .
- Long-Term Stability : Purity retention (>95%) confirmed via LC/MS after 6 months under inert gas (N2/Ar) .
Advanced: How do structural modifications (e.g., replacing benzyloxy with methoxy) impact biological activity or physicochemical properties?
Methodological Answer:
- SAR Studies : Trifluoromethyl groups enhance metabolic stability but reduce solubility; methoxy substitutions improve logP values .
- Electronic Effects : Benzyloxy groups increase steric bulk, affecting binding to hydrophobic pockets in enzyme targets (e.g., antiandrogenic activity in decahydro-benz-indenones) .
- Synthetic Feasibility : Methoxy groups require milder deprotection conditions (e.g., BCl3 in DCM vs. hydrogenolysis for benzyloxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
